Diphenyl ether Diphenyl ether Diphenyl oxide appears as colorless liquid with a mild pleasant odor. May float or sink in water. Freezing point is 81 °F. (USCG, 1999)
Diphenyl ether is an aromatic ether in which the oxygen is attached to two phenyl substituents. It has been found in muscat grapes and vanilla. It has a role as a plant metabolite.
Diphenyl ether is a natural product found in Vitis vinifera and Mangifera indica with data available.
Brand Name: Vulcanchem
CAS No.: 32576-61-7
VCID: VC13285697
InChI: InChI=1S/C12H10O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H
SMILES: C1=CC=C(C=C1)OC2=CC=CC=C2
Molecular Formula: C12H10O
C12H10O
C6H5OC6H5
Molecular Weight: 170.21 g/mol

Diphenyl ether

CAS No.: 32576-61-7

Cat. No.: VC13285697

Molecular Formula: C12H10O
C12H10O
C6H5OC6H5

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

Diphenyl ether - 32576-61-7

Specification

CAS No. 32576-61-7
Molecular Formula C12H10O
C12H10O
C6H5OC6H5
Molecular Weight 170.21 g/mol
IUPAC Name phenoxybenzene
Standard InChI InChI=1S/C12H10O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H
Standard InChI Key USIUVYZYUHIAEV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)OC2=CC=CC=C2
Boiling Point 496.27 °F at 760 mmHg (NTP, 1992)
258 °C
258.00 to 259.00 °C. @ 760.00 mm Hg
257 °C
498 °F
Colorform Colorless crystals or liquid
Colorless, crystalline solid or liquid (above 82 degrees F)
Flash Point 239 °F (NTP, 1992)
[ACGIH] 115 °C
239 °F (115 °C) (Closed cup)
115 °C (Closed cup); 96.11 °C (Open cup)
115 °C c.c.
239 °F
Melting Point 80.3 °F (NTP, 1992)
26.865 °C
37 - 39 °C
28 °C
82 °F

Introduction

Physical and Chemical Properties

Thermodynamic Properties

Diphenyl ether exhibits notable thermal characteristics:

PropertyValueSource
Melting Point26–28°C
Boiling Point252–259°C
Density (25°C)1.073 g/mL
Vapor Pressure (20°C)<1 mmHg
Flash Point>230°F (>110°C)
Enthalpy of Combustion-6113.7 ± 3.8 kJ/mol (liquid)

The compound’s low water solubility (insoluble) and high logP (4.21) indicate strong hydrophobicity, favoring organic solvents like ethanol and acetone .

Spectral and Reactivity Profiles

Diphenyl ether undergoes electrophilic aromatic substitution reactions, including nitration, sulfonation, and Friedel-Crafts alkylation . Its infrared spectrum shows characteristic C-O-C stretching at 1240 cm⁻¹ and aromatic C-H bending near 750 cm⁻¹ .

Synthesis and Production

Williamson Ether Synthesis

The industrial synthesis involves a modified Williamson reaction between phenol and bromobenzene under basic conditions with copper catalysis :
PhOH+PhBrCu, BasePhOPh+HBr\text{PhOH} + \text{PhBr} \xrightarrow{\text{Cu, Base}} \text{PhOPh} + \text{HBr}
This method achieves yields >90% but generates HBr as a byproduct .

Ullmann Coupling

Recent patents describe optimized Ullmann reactions using wet copper catalysts (e.g., CuSO₄·5H₂O) and alkali hydroxides . For example:

  • Phenol is fused with NaOH/KOH at 75–85°C.

  • Benzene chloride is added to form a phenol–benzene chloride azeotrope, removing water .

  • The mixture reacts at 190–200°C for 10–15 hours, yielding 92–93% diphenyl ether .

Byproduct in Phenol Production

Approximately 5–10% of diphenyl ether forms during high-pressure hydrolysis of chlorobenzene to phenol , necessitating purification via vacuum distillation .

AgencyExposure LimitValue
OSHATWA (8-hour)1 ppm (7 mg/m³)
NIOSHIDLH100 ppm
ACGIHSTEL2 ppm

Toxicity Data

  • Oral LD₅₀ (Rabbit): 2,450 mg/kg

  • Dermal LD₅₀ (Rabbit): >7,940 mg/kg

  • Aquatic Toxicity: LC₅₀ (Fish) <1 mg/L

Chronic exposure may cause respiratory irritation and bioaccumulation in aquatic organisms . The EPA classifies it as a "low priority" chemical under TSCA but notes potential endocrine-disrupting effects .

Environmental Impact and Regulation

Degradation Pathways

Diphenyl ether resists hydrolysis (half-life >1,000 days) but undergoes photodegradation in air (half-life 1.7 days via OH radical attack) . Microbial degradation in soil is limited due to low bioavailability .

Regulatory Status

  • REACH: Registered for industrial use with restrictions on PBDE derivatives .

  • UN 3077: Classified as an environmentally hazardous substance .

  • Water Framework Directive: Priority substance in EU aquatic systems .

Recent Advances and Research

Green Synthesis Methods

A 2025 study demonstrated a solvent-free Ullmann reaction using cesium carbonate and copper oxide nanoparticles, achieving 99% yield at 82°C . This method reduces energy consumption by 40% compared to traditional approaches .

Biomedical Applications

  • Anticancer Agents: Brominated derivatives show IC₅₀ values <10 μM against breast cancer cells (MCF-7) .

  • Antimicrobial Coatings: Diphenyl ether-doped polymers inhibit biofilm formation in medical devices .

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